2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone
Description
2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, hydroxyl, methoxy, morpholine, pyrrolidine, and triazine groups.
Properties
Molecular Formula |
C19H23Br2N7O3 |
|---|---|
Molecular Weight |
557.2 g/mol |
IUPAC Name |
3,4-dibromo-6-methoxy-2-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C19H23Br2N7O3/c1-30-14-10-13(20)15(21)12(16(14)29)11-22-26-17-23-18(27-4-2-3-5-27)25-19(24-17)28-6-8-31-9-7-28/h10-11,29H,2-9H2,1H3,(H,23,24,25,26)/b22-11+ |
InChI Key |
CFDGMKBFBBWECN-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1O)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4)Br)Br |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Hydroxylation and Methoxylation: Addition of hydroxyl and methoxy groups.
Formation of the Hydrazone: Reaction of the benzaldehyde derivative with a hydrazine derivative containing morpholine and pyrrolidine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromobenzaldehyde: A simpler compound with similar bromine and aldehyde groups.
2-Hydroxy-3,5-dibromobenzoic acid: Contains hydroxyl and bromine groups but lacks the complex triazine and hydrazone structure.
Uniqueness
2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its complex structure allows for a wide range of interactions and effects, making it a valuable compound for research and industrial use.
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